![molecular formula C20H16FN3O2 B15246021 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid Derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to different chemical and biological properties.
Fluorinated Bipyridines: Compounds with similar bipyridine cores but different substituents, affecting their binding properties and reactivity.
Uniqueness
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is unique due to its combination of a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core
Propiedades
Fórmula molecular |
C20H16FN3O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26) |
Clave InChI |
HPJXEBARLZDXCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


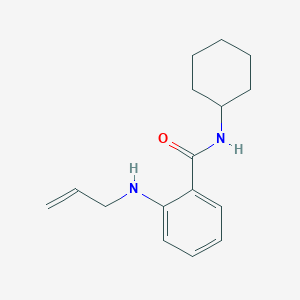
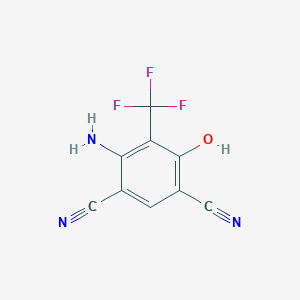
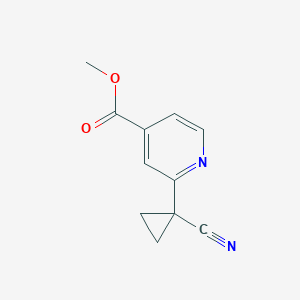
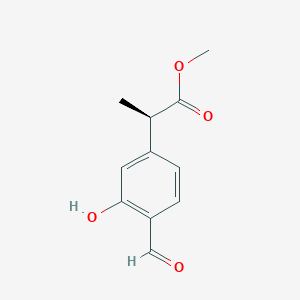
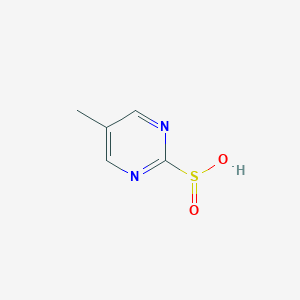
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
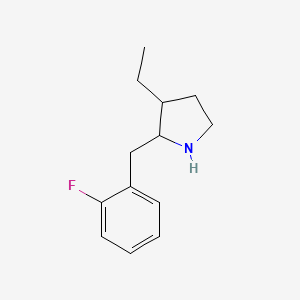
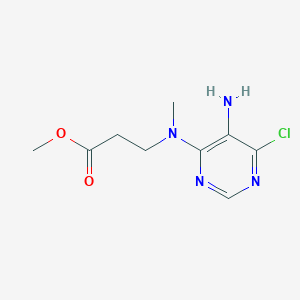
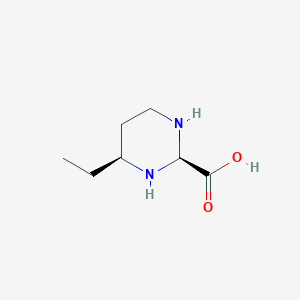
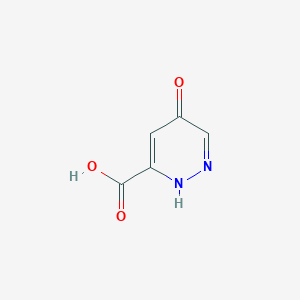
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
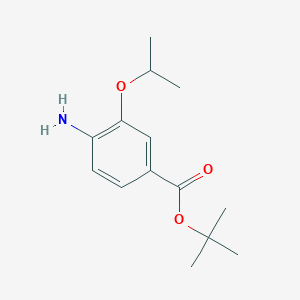
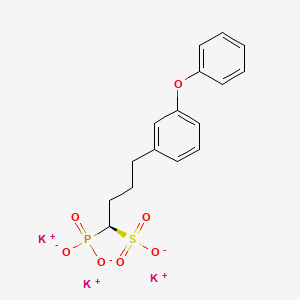
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
